molecular formula C22H26FN3O5S B13397746 ent-Rosuvastatin Lactone

ent-Rosuvastatin Lactone

Cat. No.: B13397746
M. Wt: 463.5 g/mol
InChI Key: SOEGVMSNJOCVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Rosuvastatin Lactone: is a degradation product of Rosuvastatin, a widely used statin medication for lowering cholesterol levels. Rosuvastatin itself is known for its efficacy in reducing low-density lipoprotein cholesterol (LDL-C) and preventing cardiovascular diseases. The lactone form of Rosuvastatin is formed through intramolecular esterification mechanisms and is a significant degradation product under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ent-Rosuvastatin Lactone involves the degradation of Rosuvastatin calcium under specific conditions. The degradation can be induced by thermal, light, and acidic conditions, leading to the formation of the lactone form . The process typically involves the use of chromatographic techniques to identify and quantify the degradation products. The reaction conditions include the use of aprotic solvents like acetonitrile and water mixtures, which facilitate the conversion of Rosuvastatin to its lactone form .

Industrial Production Methods: Industrial production methods for Rosuvastatin and its intermediates involve various synthetic routes. One method includes the use of Cs salts (acetate, lactate, aspartate, and glutamate) for the preparation of Rosuvastatin calcium-loaded nanoparticles by spray drying . Another method involves a one-pot manufacturing process from the Rosuvastatin ester or lactone intermediate .

Chemical Reactions Analysis

Types of Reactions: ent-Rosuvastatin Lactone undergoes several chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of the lactone form.

    Reduction: Rosuvastatin.

    Hydrolysis: Rosuvastatin.

Scientific Research Applications

ent-Rosuvastatin Lactone has several scientific research applications:

Mechanism of Action

The mechanism of action of ent-Rosuvastatin Lactone involves its interaction with the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol synthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol, leading to increased expression of LDL receptors on hepatocyte membranes and enhanced catabolism of LDL .

Comparison with Similar Compounds

  • Lovastatin Lactone
  • Simvastatin Lactone
  • Atorvastatin Lactone
  • Pravastatin Lactone
  • Fluvastatin Lactone

Comparison: ent-Rosuvastatin Lactone is unique in its high efficacy and stability compared to other statin lactones. It has a longer half-life and greater hepatoselectivity, making it more effective in reducing LDL-C levels . Additionally, it is less susceptible to metabolism by the cytochrome P450 system, reducing the potential for drug-drug interactions .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-[2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEGVMSNJOCVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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